molecular formula C16H15F6N5O4S B1393961 Sitagliptin N-Sulfate CAS No. 940002-57-3

Sitagliptin N-Sulfate

Cat. No.: B1393961
CAS No.: 940002-57-3
M. Wt: 487.4 g/mol
InChI Key: AOWQKFDVSZMKPA-SECBINFHSA-N
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Description

Sitagliptin N-Sulfate: is a derivative of sitagliptin, a medication primarily used to treat type 2 diabetes mellitus. Sitagliptin functions by inhibiting the enzyme dipeptidyl peptidase 4, which results in increased levels of incretins, hormones that help regulate blood sugar levels. This compound is a modified form of sitagliptin, where a sulfate group is attached to the nitrogen atom, potentially altering its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Target of Action

Sitagliptin N-Sulfate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose homeostasis . This compound also interacts with the angiotensin-converting enzyme 2 (ACE2), which is closely related to DPP-4 .

Mode of Action

This compound inhibits the activity of DPP-4, leading to increased levels of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP) . This results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar . This compound also binds to ACE2, demonstrating a strong affinity and kinetic characteristics of "fast binding/fast dissociation" .

Biochemical Pathways

This compound affects the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways . By regulating these pathways, this compound reduces leukocyte-endothelial cell interaction and inflammation reactions . It also influences the long-term potentiation pathway by inhibiting protein kinase C-γ .

Pharmacokinetics

This compound is orally bioavailable, with a bioavailability of 87% . It reaches maximum plasma concentration in 2 hours . This compound undergoes primarily renal elimination, with approximately 79% excreted unchanged in the urine .

Result of Action

This compound’s action results in molecular and cellular effects such as the promotion of insulin secretion, inhibition of islet β cell apoptosis, and reduction of blood glucose levels . It also demonstrates anti-inflammatory effects by significantly reducing proinflammatory markers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of glucose in the body can affect the glucose-dependent increases in insulin and decreases in glucagon caused by this compound . Additionally, the drug’s action may be affected by the presence of other medications or substances in the body, as well as the individual’s overall health status.

Biochemical Analysis

Biochemical Properties

Sitagliptin N-Sulfate plays a significant role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in glucose homeostasis . The interaction between this compound and DPP-4 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the degradation of incretin hormones .

Cellular Effects

This compound influences various cellular processes, particularly in the context of glucose metabolism. It enhances insulin secretion in response to elevated blood glucose levels and reduces glucagon secretion, thereby improving glycemic control . Additionally, this compound has been shown to reduce oxidative stress and inflammation in liver cells by acting as a reactive oxygen species (ROS) scavenger and inhibiting the NFκB signaling pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in diabetes management .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, which slows the inactivation of incretin hormones like GLP-1 and GIP . These hormones enhance the glucose-dependent insulin response and suppress glucagon secretion, leading to improved glycemic control . This compound binds to the active site of DPP-4, preventing the enzyme from degrading incretin hormones and thereby prolonging their activity . This interaction results in increased insulin secretion and decreased glucagon levels, contributing to better glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on DPP-4 over extended periods . Long-term studies have shown that this compound can sustain its therapeutic effects on cellular function, including reducing oxidative stress and inflammation in liver cells . The compound may undergo degradation under certain conditions, which could affect its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively improves glycemic control and reduces oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DPP-4 . The compound undergoes biotransformation in the liver, resulting in the formation of various metabolites, including N-glucuronide and N-sulfate conjugates . These metabolic pathways contribute to the compound’s overall pharmacokinetic profile and its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound is primarily localized in the liver and kidneys, where it exerts its therapeutic effects . The distribution of the compound within these tissues is crucial for its efficacy in managing glucose levels and reducing oxidative stress .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cytoplasm and mitochondria of liver and kidney cells . The compound’s activity and function are influenced by its localization, as it interacts with various enzymes and proteins within these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin N-Sulfate typically involves the introduction of a sulfate group to the nitrogen atom of sitagliptin. This can be achieved through various chemical reactions, including:

    Sulfonation Reaction: Sitagliptin can be reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.

    Sulfuric Acid Reaction: Sitagliptin can be treated with concentrated sulfuric acid under controlled conditions to achieve sulfonation.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sitagliptin N-Sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Chemistry: Sitagliptin N-Sulfate is used in research to study the effects of sulfonation on the pharmacokinetics and pharmacodynamics of sitagliptin. It helps in understanding how modifications to the parent compound can influence its activity and stability.

Biology: In biological research, this compound is used to investigate its effects on cellular processes and metabolic pathways. It is particularly useful in studying the role of incretins in glucose homeostasis.

Medicine: In medical research, this compound is explored for its potential therapeutic benefits in treating type 2 diabetes and other metabolic disorders. It is also studied for its potential side effects and interactions with other medications.

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. It is also used in quality control and analytical testing to ensure the consistency and efficacy of sitagliptin-based medications.

Comparison with Similar Compounds

    Sitagliptin: The parent compound, used to treat type 2 diabetes.

    Vildagliptin: Another dipeptidyl peptidase 4 inhibitor with a similar mechanism of action.

    Saxagliptin: A dipeptidyl peptidase 4 inhibitor with a different chemical structure but similar therapeutic effects.

Uniqueness: Sitagliptin N-Sulfate is unique due to the presence of the sulfate group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other dipeptidyl peptidase 4 inhibitors. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy.

Properties

IUPAC Name

[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWQKFDVSZMKPA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676143
Record name [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940002-57-3
Record name Sitagliptin N-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SITAGLIPTIN N-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8MN4J1VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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